molecular formula C11H14N2 B8137887 4-Amino-3-isopropyl-5-methylbenzonitrile

4-Amino-3-isopropyl-5-methylbenzonitrile

Cat. No.: B8137887
M. Wt: 174.24 g/mol
InChI Key: MBIASLYEZUHZSB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Amino-3-isopropyl-5-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-Amino-3-isopropyl-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biochemical processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-methylbenzonitrile
  • 4-Amino-3-isopropylbenzonitrile
  • 4-Amino-5-methylbenzonitrile

Comparison

4-Amino-3-isopropyl-5-methylbenzonitrile is unique due to its specific structural features, such as the presence of both isopropyl and methyl groups on the benzene ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds .

Biological Activity

4-Amino-3-isopropyl-5-methylbenzonitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)10.5Induction of apoptosis
U-937 (monocytic leukemia)12.3Cell cycle arrest
A549 (lung cancer)8.7Inhibition of proliferation

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Immunomodulatory Effects

In addition to its anticancer properties, this compound has been evaluated for its immunomodulatory effects. Research indicates that it can enhance lymphocyte proliferation and cytokine production in vitro, which may have implications for autoimmune diseases and immunotherapy.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against several cancer cell lines. The results demonstrated a dose-dependent response in inhibiting cell viability, with significant apoptosis observed in treated cells compared to controls .

Study 2: Immunomodulation

Another investigation focused on the immunomodulatory effects of the compound in a murine model. It was found that administration led to increased levels of IL-6 and TNF-alpha in serum, suggesting enhanced immune activation . This study highlights the potential for using this compound in therapies aimed at boosting immune responses.

Properties

IUPAC Name

4-amino-3-methyl-5-propan-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-7(2)10-5-9(6-12)4-8(3)11(10)13/h4-5,7H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIASLYEZUHZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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